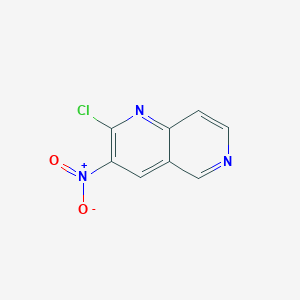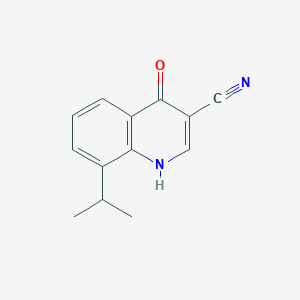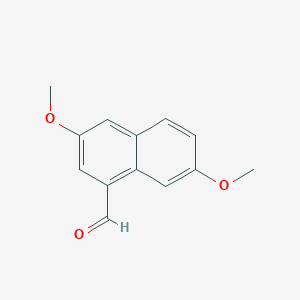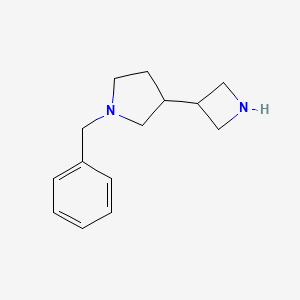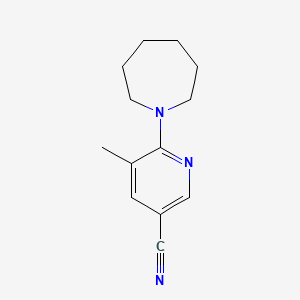
6-(Azepan-1-yl)-5-methylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Azepan-1-yl)-5-methylnicotinonitrile is a heterocyclic compound that features a nicotinonitrile core substituted with an azepane ring and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-5-methylnicotinonitrile typically involves the reaction of 5-methylnicotinonitrile with azepane under specific conditions. One common method includes:
Starting Materials: 5-methylnicotinonitrile and azepane.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the azepane, which then nucleophilically attacks the 5-methylnicotinonitrile, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Optimization of Reaction Conditions: Scaling up the reaction while ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Techniques such as recrystallization, distillation, or chromatography may be employed to purify the compound.
化学反応の分析
Types of Reactions
6-(Azepan-1-yl)-5-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane ring or the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with different functional groups replacing the azepane or nitrile moieties.
科学的研究の応用
6-(Azepan-1-yl)-5-methylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structure and potential biological activity.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: The compound may be used as a probe or ligand in biological assays to study receptor interactions or enzyme activities.
Industrial Applications: It can be utilized in the development of new catalysts or as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 6-(Azepan-1-yl)-5-methylnicotinonitrile depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain pathways by binding to active sites or allosteric sites on proteins.
Chemical Reactivity: The azepane ring and nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
6-(Azepan-1-yl)-5-nitro-N~2~-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine: This compound features a similar azepane ring but with different substituents, leading to distinct chemical and biological properties.
1-(2-(Azepan-1-yl)nicotinoyl)guanidine: Another compound with an azepane ring, studied for its potential as an HIV-1 inhibitor.
Uniqueness
6-(Azepan-1-yl)-5-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical reactivity and potential biological activity. Its combination of an azepane ring and a nitrile group makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
6-(azepan-1-yl)-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H17N3/c1-11-8-12(9-14)10-15-13(11)16-6-4-2-3-5-7-16/h8,10H,2-7H2,1H3 |
InChIキー |
GWDBMTIJQSHKBO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCCCCC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11889926.png)


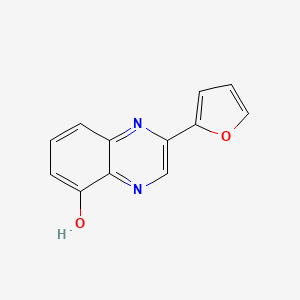


![8-Fluoro-2-methylnaphtho[2,3-d]thiazole](/img/structure/B11889960.png)
